N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide
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Overview
Description
This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their diverse biological activities . They contain a pyrazole ring fused with a pyrimidine ring. The specific substitutions on this compound, such as the 2-fluorobenzyl and isopropoxybenzamide groups, could potentially influence its properties and biological activity.
Scientific Research Applications
Imaging and Diagnostic Applications
18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives : These compounds, including variations such as [18F]1 and [18F]2, have been synthesized for tumor imaging with Positron Emission Tomography (PET). Modifications to introduce polar groups have led to derivatives like [18F]3 and [18F]4, which showed promising uptake in S180 tumor cells and in vivo biodistribution studies in mice, indicating their potential for PET imaging applications in oncology (Xu et al., 2012).
Synthesis and Biological Evaluation for Peripheral Benzodiazepine Receptor Imaging : Fluoroethoxy and fluoropropoxy substituted derivatives were synthesized and found to have high in vitro affinity for peripheral benzodiazepine receptors (PBRs), suggesting their use in neurodegenerative disorder imaging through PET (Fookes et al., 2008).
Therapeutic Research Applications
Anticancer Activity of Fluoro Substituted Benzo[b]pyran : The synthesis of compounds like 6-Fluorobenzo[b]pyran-4-one and its derivatives demonstrated anticancer activity against human cancer cell lines, highlighting the therapeutic potential of fluorine-substituted compounds in oncology (Hammam et al., 2005).
Methodological Advances in Compound Synthesis
Automated Radiochemical Synthesis of [18F]FBEM : The development of automated synthesis methods for thiol-reactive synthons like [18F]FBEM enables the radiofluorination of peptides and proteins, facilitating research in molecular imaging and radiopharmacy (Kiesewetter et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-16(2)33-19-9-7-17(8-10-19)23(31)26-11-12-30-22-20(13-28-30)24(32)29(15-27-22)14-18-5-3-4-6-21(18)25/h3-10,13,15-16H,11-12,14H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQCCUIHDXGXCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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